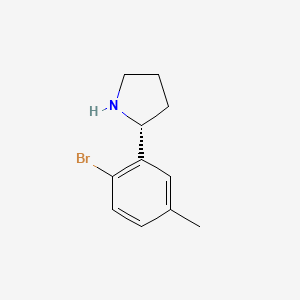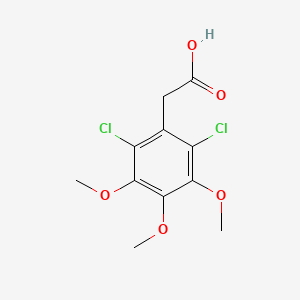![molecular formula C9H3F7O2S B12944914 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a fluorinated derivative of benzo[b]thiophene.
Méthodes De Préparation
The synthesis of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves the oxidation of thiophenes. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve continuous flow processes and the use of catalysts to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiophene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles such as amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has diverse applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of novel anticancer agents due to its ability to inhibit specific molecular targets.
Materials Science: It is employed in the development of photoelectric materials and other advanced materials due to its unique electronic properties.
Environmental Conservation: The compound is used in oxidative desulfurization processes to remove sulfur compounds from light oil, contributing to environmental conservation efforts.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound can inhibit the phosphorylation of STAT3, a protein involved in cancer cell proliferation . This inhibition leads to the down-regulation of STAT3 target genes, inducing apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide include other fluorinated benzo[b]thiophene derivatives and thiophene 1,1-dioxides . These compounds share similar structural features but may differ in their specific functional groups and electronic properties. The uniqueness of this compound lies in its multiple fluorine substitutions, which enhance its stability and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C9H3F7O2S |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
7-(difluoromethyl)-2,2,3,3,6-pentafluoro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H3F7O2S/c10-4-2-1-3-6(5(4)7(11)12)19(17,18)9(15,16)8(3,13)14/h1-2,7H |
Clé InChI |
HXOLPTKBUKPFAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(C(S2(=O)=O)(F)F)(F)F)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


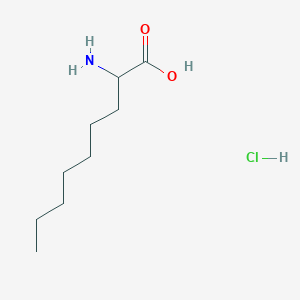
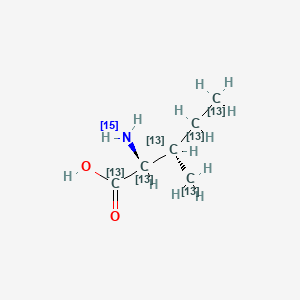
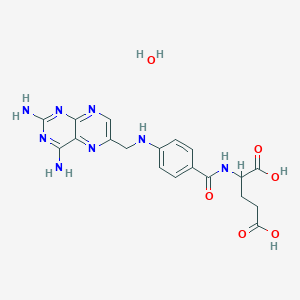
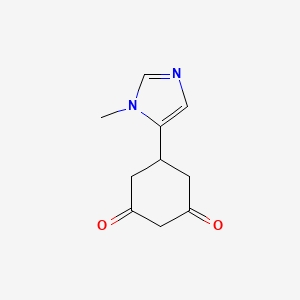
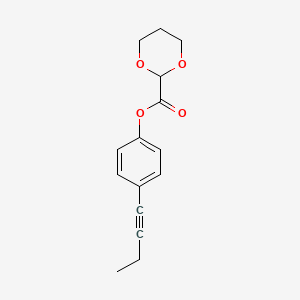
![3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12944843.png)
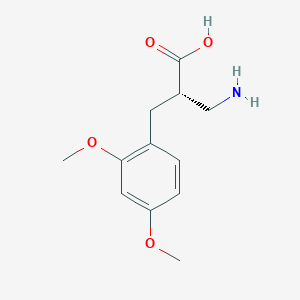

![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)
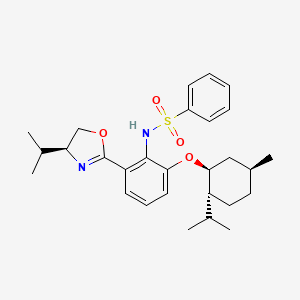
![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
